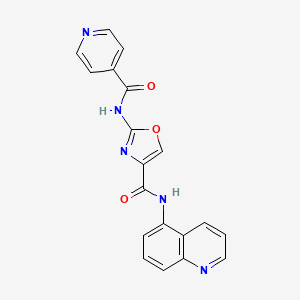

2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(pyridine-4-carbonylamino)-N-quinolin-5-yl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O3/c25-17(12-6-9-20-10-7-12)24-19-23-16(11-27-19)18(26)22-15-5-1-4-14-13(15)3-2-8-21-14/h1-11H,(H,22,26)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHHHBUTXSMYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the isonicotinamido group: This step may involve the reaction of isonicotinic acid or its derivatives with the oxazole intermediate.

Attachment of the quinoline moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using quinoline derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide is a synthetic organic compound that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. Its unique structure, which combines isonicotinamide and quinoline moieties, suggests potential applications in treating various diseases, particularly in antimicrobial and anticancer therapies.

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of quinoline, similar to 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide, exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds with structural similarities have shown effectiveness in inhibiting the InhA enzyme, crucial for the survival of the bacteria . This positions 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide as a promising candidate for further development in antitubercular drug discovery.

Anticancer Properties

In vivo studies have demonstrated the compound's potential in cancer therapy. It has shown significant tumor growth inhibition in xenograft models, with reported inhibition rates reaching up to 60% at doses of 20 mg/kg. The mechanism may involve targeting specific pathways related to cell proliferation and survival, similar to other quinoline derivatives that inhibit EGFR (Epidermal Growth Factor Receptor) and DNA gyrase .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate a reduction in inflammation markers in models of induced arthritis, suggesting its potential utility in treating inflammatory diseases. This aspect broadens its application scope beyond infectious diseases and cancer.

Comparative Data Table

| Property | Details |

|---|---|

| Chemical Structure | Contains isonicotinamide and quinoline moieties |

| Antimicrobial Activity | Effective against Mycobacterium tuberculosis; inhibits InhA enzyme |

| Anticancer Efficacy | Tumor growth inhibition up to 60% in xenograft models |

| Anti-inflammatory Effects | Reduces inflammation markers in arthritis models |

| Mechanism of Action | Interaction with enzymes/receptors affecting cell proliferation |

Case Studies

- Antitubercular Activity : A study synthesized various quinoline derivatives and tested their efficacy against multiple strains of tuberculosis, revealing that some compounds had MIC values comparable to established drugs like Isoniazid .

- In Vivo Anticancer Studies : In a recent study involving xenograft models, the compound demonstrated significant tumor inhibition rates, suggesting it could be developed into an effective anticancer agent.

- Anti-inflammatory Research : A study on induced arthritis models showed that treatment with the compound resulted in marked reductions in paw swelling, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives of oxazole-quinoline hybrids and carboxamide-linked heterocycles. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity (where data are available):

Table 1: Structural and Functional Comparison

Key Observations:

Synthetic Flexibility: The target compound’s synthesis likely parallels methods for 3-(oxazol-5-yl)quinoline-2-carboxamides, which employ isocyanide-mediated MCRs to assemble heterocyclic frameworks efficiently . However, the quinolin-5-yl substitution in the target compound may require regioselective functionalization, increasing synthetic complexity compared to quinolin-3-yl analogs.

Isonicotinamide vs. This difference could modulate solubility and target engagement.

Physicochemical Properties: The extended aromatic system (quinoline + oxazole) in the target compound suggests lower solubility in aqueous media compared to pyridine-based analogs like N-(pyridin-4-yl)oxazole-4-carboxamide.

Biological Activity

2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and research findings.

The synthesis of 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide typically involves several steps, including:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions with appropriate precursors.

- Introduction of the Isonicotinamido Group : This step often involves reacting isonicotinic acid derivatives with the oxazole intermediate.

- Attachment of the Quinoline Moiety : Coupling reactions such as Suzuki or Heck coupling are commonly employed for this purpose.

These synthetic routes are optimized in industrial settings to enhance yield and purity through controlled reaction conditions and purification techniques like chromatography.

The biological activity of 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects such as:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anticancer Properties : Induction of apoptosis in cancer cell lines through modulation of cell signaling pathways .

Antimicrobial Properties

Research indicates that compounds similar to 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide have demonstrated antimicrobial activity against various pathogens. For instance, studies have shown that certain oxazole derivatives exhibit significant inhibition against bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, experiments conducted on B16F10 melanoma cells indicated that treatment with 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide resulted in reduced cell viability, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Cytotoxicity in Cancer Cells : A study reported that derivatives with similar structures exhibited differential cytotoxic effects on cancer cell lines, with some compounds showing significant growth inhibition at low concentrations (IC50 values ranging from 0.51 μM to over 200 μM) .

- Immunomodulatory Effects : Other research has highlighted that certain oxazolo[5,4-d]pyrimidine derivatives possess immunomodulatory properties, which could be relevant for developing treatments for autoimmune disorders alongside their anticancer potential .

Comparative Analysis

The biological activity of 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide can be compared to other oxazole derivatives:

| Compound Name | Biological Activity | IC50 Value (μM) |

|---|---|---|

| 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide | Antimicrobial, Anticancer | Varies by study |

| Compound A (similar structure) | Stronger tyrosinase inhibitor | 0.51 |

| Compound B (related oxazole derivative) | Moderate anticancer activity | >200 |

This table illustrates the varying potency and types of biological activities exhibited by structurally related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. Begin with isonicotinoyl chloride and quinolin-5-amine to form the amide bond, followed by oxazole ring cyclization using reagents like POCl₃ or DCC. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers approach structural characterization of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and oxazole C=N (~1600 cm⁻¹).

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve aromatic protons (quinoline and pyridine rings) and oxazole carbons. Assign signals via 2D-COSY and HSQC experiments .

- X-ray Crystallography : For absolute configuration, grow single crystals in DMSO/ethanol mixtures and analyze using SHELX software .

Q. What preliminary biological screening models are suitable for evaluating its pharmacological potential?

- Methodological Answer : Prioritize in vitro assays:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or oxidoreductases using fluorescence-based kits.

- Antioxidant Activity : DPPH radical scavenging assay (compare to ascorbic acid controls) .

Advanced Research Questions

Q. What strategies optimize synthesis yield and purity under catalytic conditions?

- Methodological Answer : Apply design of experiments (DoE) principles:

- Factorial Design : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvent polarity (DMF vs. THF), and temperature (80–120°C). Use ANOVA to identify significant factors .

- Reaction Engineering : Implement flow chemistry for continuous synthesis, which reduces side reactions and improves heat transfer .

Q. How can researchers resolve contradictions in biological activity data across experimental models?

- Methodological Answer :

- Dose-Response Analysis : Compare EC₅₀ values across cell lines and animal models (e.g., zebrafish vs. murine).

- Orthogonal Assays : Validate antiproliferative activity via apoptosis markers (Annexin V/PI staining) and caspase-3 activation assays .

- Statistical Reconciliation : Use multivariate regression to account for variables like membrane permeability (logP) and serum protein binding .

Q. What computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with quinoline-binding pockets (e.g., DNA topoisomerase II). Validate with MM-GBSA binding energy calculations .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Systematic Substitution : Modify the oxazole ring (e.g., 5-methyl vs. 5-nitro) and quinoline substituents (e.g., Cl, OMe).

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (oxazole N) and hydrophobic groups (quinoline) using Schrödinger’s Phase module .

Q. What reactor configurations enhance scalability while maintaining stereochemical integrity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.